N1,N1-ジメチルベンゼン-1,3-ジアミン

概要

説明

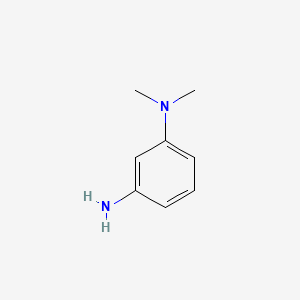

1,3-Benzenediamine, N,N-dimethyl-, also known as 1,3-Benzenediamine, N,N-dimethyl-, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Benzenediamine, N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Benzenediamine, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機化合物の合成

N1,N1-ジメチルベンゼン-1,3-ジアミン: は、様々な有機化合物の合成における前駆体として役立ちます。 その構造により、二座配位子として作用し、金属と錯体を形成することができ、触媒として使用したり、より複雑な分子の合成における中間体として使用したりすることができます {svg_1}.

医薬品開発

この化合物は、医薬品開発における可能性が検討されています。 例えば、バナジウム配位化合物の合成に使用されており、抗糖尿病剤としての有望な特性を示しています {svg_2}.

材料科学

材料科学において、N1,N1-ジメチルベンゼン-1,3-ジアミンは、材料の特性を改変するために使用されます。例えば、薬物の水溶性を向上させたり、グラフェン量子ドット(GQDs)に負荷された場合に膜輸送を強化したりします {svg_3}.

化学合成

これは化学合成におけるビルディングブロックとして使用されます。 様々な化学反応への組み込みは、複雑な化学構造の構築における汎用性と重要性を示しています {svg_4}.

クロマトグラフィー

この化合物の誘導体は、クロマトグラフィーにおいて、標準物質として、または移動相の一部として使用され、固定相との相互作用に基づいて物質の分離を助けることができます {svg_5}.

分析化学

N1,N1-ジメチルベンゼン-1,3-ジアミン: は、分析化学において、特定の種類の化学基に感度のある試薬の調製に使用され、様々な物質の検出と定量に役立ちます {svg_6}.

染料と顔料の製造

このジアミンは、染料と顔料の製造における重要な成分であり、アゾ染料の形成に関与しています。アゾ染料は、繊維の染色に広く使用されています {svg_7}.

腐食抑制

研究により、N1,N1-ジメチルベンゼン-1,3-ジアミンのような化合物は、効果的な腐食抑制剤になる可能性があることが示されています。腐食抑制剤は、工業用途における金属や合金を保護する上で重要です {svg_8}.

生物活性

1,3-Benzenediamine, N,N-dimethyl- (also known as N,N-dimethyl-1,3-phenylenediamine) is an aromatic amine with significant applications in various fields, including dye manufacturing and as a chemical intermediate. Its biological activity has attracted attention due to potential health implications and its role in biochemical processes.

- IUPAC Name : N1,N1-dimethylbenzene-1,3-diamine dihydrochloride

- Molecular Formula : C8H14Cl2N2

- Molecular Weight : 209.11 g/mol

- Solubility : Soluble in water (100 mg/2 ml) .

1. Antioxidant Potential

N,N-Dimethyl-1,3-phenylenediamine dihydrochloride (DMPD) is commonly employed in assays to measure antioxidant capacity. In the presence of Fe(3+), DMPD is oxidized to form a stable radical (DMPD(∙+)), which can be quantified to assess the antioxidant potential of various samples. This method has shown that plasma oxidative capacity increases with age, indicating its utility in aging research .

2. Estrogen Receptor Activity

Research has investigated the estrogenic activity of various compounds, including N,N-dimethyl-1,3-benzenediamine. In a screening of ToxCast chemicals, it was noted that certain compounds exhibited estrogen receptor transactivation activity. Although specific data on N,N-dimethyl-1,3-benzenediamine's estrogenic effects were not highlighted, the broader implications of similar compounds suggest potential endocrine-disrupting properties .

3. Cytotoxicity and Safety Assessments

A safety assessment indicated that exposure to aromatic amines like N,N-dimethyl-1,3-benzenediamine could lead to cytotoxic effects. The minimal lethal dose in animal studies was reported at 75 mg/kg, emphasizing the need for careful handling and risk assessment in occupational settings .

Case Study 1: Antioxidant Measurement Methodology

In a study aimed at developing a modified DMPD method for measuring antioxidant potential in plasma, researchers demonstrated that DMPD could effectively quantify oxidant levels by producing a stable pink color upon oxidation. This method proved rapid and reproducible, showcasing the compound’s practical application in biomedical research .

Case Study 2: Estrogenic Activity Screening

In a comprehensive screening of 768 chemicals for estrogen receptor activity using the VM7Luc assay, it was found that several chemicals exhibited varying degrees of estrogenic activity. While specific results for N,N-dimethyl-1,3-benzenediamine were not detailed, the findings contribute to understanding how such compounds may interact with hormonal pathways .

Data Summary Table

| Property | Details |

|---|---|

| IUPAC Name | N1,N1-dimethylbenzene-1,3-diamine dihydrochloride |

| Molecular Formula | C8H14Cl2N2 |

| Molecular Weight | 209.11 g/mol |

| Solubility | Soluble in water (100 mg/2 ml) |

| Antioxidant Measurement Method | DMPD(∙+) radical formation |

| Minimal Lethal Dose | 75 mg/kg (in rats) |

| Estrogenic Activity | Assessed via VM7Luc assay |

特性

IUPAC Name |

3-N,3-N-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSBHVJQXZLIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3575-32-4 (di-hydrochloride) | |

| Record name | N,N-Dimethyl-3-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062664 | |

| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-04-6 | |

| Record name | N,N-Dimethyl-m-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: How does N,N-Dimethyl-m-phenylenediamine interact with other molecules?

A1: N,N-Dimethyl-m-phenylenediamine acts as an electron donor and readily forms complexes with electron acceptors like chloranil. [] This interaction leads to the formation of outer and inner complexes, which are crucial intermediates in chemical reactions. [] The specific interactions and stability of these complexes are influenced by the molecular structure of both the donor and acceptor.

Q2: What is the role of N,N-Dimethyl-m-phenylenediamine in synthesizing reverse osmosis (RO) membranes?

A2: N,N-Dimethyl-m-phenylenediamine serves as a key monomer in the interfacial polymerization process for creating polyamide-based RO membranes. [, , , , ] It reacts with various crosslinking agents, such as 5-choroformyloxyisophaloyl chloride (CFIC), to form thin film composite membranes. [] The resulting membranes exhibit improved chlorine resistance compared to conventional polyamide membranes. []

Q3: How does the molecular structure of N,N-Dimethyl-m-phenylenediamine impact the performance of RO membranes?

A3: The methyl substitution on the amino groups of N,N-Dimethyl-m-phenylenediamine influences the membrane's properties. [] Increased methyl substitution leads to larger interstitial spaces within the polyamide chains, impacting the free volume size and fraction. [] This structural change results in enhanced chlorine resistance but often comes with a trade-off in salt rejection performance. []

Q4: What analytical techniques are used to characterize N,N-Dimethyl-m-phenylenediamine and its derivatives?

A4: Several analytical techniques are employed to study N,N-Dimethyl-m-phenylenediamine and its derivatives. Visible and ultraviolet absorption spectroscopy helps analyze the formation and characteristics of complexes with molecules like chloranil. [] Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are used to determine the chemical composition and structure of the membrane active layer formed during RO membrane synthesis. [, ] Positron annihilation lifetime spectroscopy (PALS) provides insights into the free volume size of polyamides synthesized using N,N-Dimethyl-m-phenylenediamine. []

Q5: Are there any known concerns regarding the stability or degradation of N,N-Dimethyl-m-phenylenediamine-based materials?

A5: While N,N-Dimethyl-m-phenylenediamine-based RO membranes exhibit improved chlorine resistance compared to conventional polyamide membranes, prolonged exposure to hypochlorite can lead to deterioration. [] This deterioration is primarily attributed to the chlorination of the benzene ring attached to the amide nitrogen, potentially leading to amide bond scission and compromising the membrane structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。